3-Amino-N,N-diethyl-4-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-7-6-9(3)11(13)8-10/h6-8H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYVUWPYINBBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287388 | |
| Record name | 3-Amino-N,N-diethyl-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76765-69-0 | |
| Record name | 3-Amino-N,N-diethyl-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76765-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N,N-diethyl-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Spectroscopic and Advanced Analytical Characterization of 3 Amino N,n Diethyl 4 Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon-hydrogen framework.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 3-Amino-N,N-diethyl-4-methylbenzamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 5 is expected to be a doublet, coupled to the proton at position 6. The proton at position 2 would likely appear as a singlet or a narrowly split doublet, and the proton at position 6 would be a doublet of doublets.
The aliphatic region is characterized by signals from the methyl group attached to the ring and the two ethyl groups of the diethylamide moiety. The methyl group on the aromatic ring typically appears as a sharp singlet. The N,N-diethyl group protons often exhibit complex behavior due to restricted rotation around the amide C-N bond, which can make the two ethyl groups magnetically non-equivalent. This results in broad signals or even separate sets of quartets and triplets for the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. mdpi.comreddit.com
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (positions 2, 5, 6) | 6.5 - 7.2 | m (multiplet) | 3H |
| Amino (-NH₂) | 3.5 - 4.5 | br s (broad singlet) | 2H |
| Diethylamide (-NCH₂CH₃) | 3.2 - 3.6 | br (broad) | 4H |
| Ring Methyl (-CH₃) | 2.1 - 2.3 | s (singlet) | 3H |
| Diethylamide (-NCH₂CH₃) | 1.0 - 1.3 | br (broad) | 6H |
Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, providing information on the types of carbons present (e.g., C=O, aromatic C, aliphatic C).
The spectrum of this compound is expected to show a signal for the carbonyl carbon of the amide group in the downfield region (around 170 ppm). The six unique carbons of the substituted benzene ring would appear in the aromatic region (typically 110-150 ppm). The carbons of the N,N-diethyl group and the ring's methyl group will produce signals in the upfield aliphatic region. Similar to the ¹H NMR, the signals for the ethyl carbons may be broadened due to restricted amide bond rotation. mdpi.com
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 169 - 172 |
| Aromatic C-NH₂ | 145 - 148 |
| Aromatic C-CH₃ | 135 - 138 |
| Aromatic C-C=O | 133 - 136 |
| Aromatic C-H | 115 - 130 |
| Diethylamide (-NCH₂) | 39 - 44 |
| Ring Methyl (-CH₃) | 17 - 20 |
| Diethylamide (-NCH₂CH₃) | 12 - 15 |
Tertiary amides, such as N,N-diethylbenzamides, exhibit a significant energy barrier to rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double-bond character. researchgate.net This phenomenon, known as amide rotamerism, can be studied using variable temperature (VT) NMR. ox.ac.uk
At room temperature, if the rate of rotation is intermediate on the NMR timescale, the signals for the non-equivalent protons of the two ethyl groups can appear as broad, poorly resolved peaks. mdpi.com By cooling the sample, the rotation slows down, allowing the NMR spectrometer to resolve the distinct signals for each of the diastereotopic ethyl groups. This would manifest as the decoalescence of the broad methylene and methyl signals into two sharp quartets and two sharp triplets, respectively. Conversely, heating the sample increases the rate of rotation, causing the distinct signals to coalesce into a single sharp quartet and a single sharp triplet, as the environments of the two ethyl groups average out on the NMR timescale. researchgate.net Such VT-NMR studies allow for the calculation of the rotational energy barrier (ΔG‡). st-andrews.ac.uk
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the molecular formula C₁₂H₁₈N₂O, HRMS would be used to confirm this composition. The experimentally measured mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) would be compared to the calculated theoretical mass.
Molecular Formula: C₁₂H₁₈N₂O
Calculated Exact Mass: 206.1419 Da
An experimental HRMS result matching this calculated value would provide strong evidence for the correct elemental composition of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a volatile compound and confirming its identity.
In a GC-MS analysis of this compound, a pure sample would yield a single major peak in the gas chromatogram, indicating the absence of significant impurities. The mass spectrometer then analyzes the molecules eluting at that retention time. The resulting mass spectrum would show a molecular ion peak (m/z = 206) corresponding to the molecular weight of the compound. Additionally, the spectrum would display a characteristic fragmentation pattern resulting from the breakdown of the molecule in the ion source. Key fragments would likely arise from the loss of an ethyl group or the cleavage of the amide bond, providing further structural confirmation.
Comprehensive Analytical Data for this compound Not Publicly Available
Following a thorough investigation of scientific literature and chemical databases, detailed experimental data required to construct an article on the sophisticated spectroscopic and advanced analytical characterization of the chemical compound This compound is not publicly available.
Extensive searches were conducted to find specific information regarding the compound's characterization by Electrospray Ionization Mass Spectrometry (ESI-MS), Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thin Layer Chromatography (TLC). These searches did not yield specific spectra, chromatograms, or established analytical methods for this exact molecule.
While information is available for related isomers and analogues, such as 4-amino-N,N-diethyl-3-methylbenzamide and 3-amino-4-methylbenzamide, utilizing this data would be scientifically inaccurate and would not pertain to the specific molecular structure of this compound. The precise substitution pattern of the amino and methyl groups on the benzene ring significantly influences the compound's spectroscopic and chromatographic properties. Therefore, data from related structures cannot be used as a substitute.
Without access to specific experimental findings for this compound, it is not possible to generate the detailed, scientifically accurate article as requested under the specified outline. The creation of data tables and the discussion of research findings for the specified analytical techniques require published, verifiable sources that are currently unavailable for this compound.
Chromatographic Methods for Purification and Quantitative Analysis
Silica (B1680970) Gel Column Chromatography for Isolation and Purification
The isolation and purification of synthetic compounds like this compound are critical for ensuring high purity, which is essential for subsequent analytical characterization and material application. Silica gel column chromatography is a fundamental and widely employed adsorptive separation technique well-suited for this purpose. The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or a mixture of solvents).
The stationary phase, silica gel, is a porous, granular form of silicon dioxide. Its surface is covered with silanol (B1196071) (Si-OH) groups, rendering it highly polar. Consequently, polar molecules in the mixture will adhere more strongly to the silica gel and elute from the column more slowly. Non-polar molecules will have weaker interactions and elute more quickly.
For a compound with the structural features of this compound—which includes a polar amino group (-NH2), a moderately polar amide group (-CON(C2H5)2), and a non-polar aromatic ring with a methyl group—the choice of the mobile phase is crucial for achieving effective separation. A mobile phase, or eluent, with low polarity, such as hexane (B92381), will result in the compound being strongly retained on the column. Conversely, a highly polar eluent, like methanol (B129727), would cause the compound to elute very quickly with poor separation from other polar impurities.
Therefore, a solvent system of intermediate polarity, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758), is generally used. researchgate.net The optimal ratio of these solvents is determined empirically using thin-layer chromatography (TLC) to achieve a retention factor (Rf) in the range of 0.2-0.4 for the target compound. For substituted benzamides, purification often involves silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. google.com The process starts with a lower polarity mixture to elute non-polar impurities, and the polarity is gradually increased by raising the proportion of the more polar solvent to elute the desired compound.
| Parameter | Description | Typical Value/Condition for Aromatic Amides |
| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A solvent or solvent mixture that flows through the stationary phase. | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition) |
| Sample Loading | The method of applying the crude sample to the column. | Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal eluent) |
| Detection | Method for monitoring the eluate to identify fractions containing the compound. | Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy |
This table presents typical conditions for purifying aromatic amides via silica gel column chromatography; specific ratios and conditions would be optimized for this compound.
Thermal Analysis for Material Integration Studies
Thermogravimetric Analysis (TGA) for Thermal Stability and Diffusion Parameter Determination
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and composition of materials. For this compound, TGA is instrumental in determining its thermal decomposition profile, which is critical for understanding its suitability for integration into materials that may be subjected to high temperatures during processing or use.
During a TGA experiment, a small amount of the sample is placed in a crucible, which is then heated at a constant rate. The mass of the sample is continuously monitored. The resulting plot of mass versus temperature, known as a TGA curve, shows the temperatures at which the material undergoes decomposition. The onset temperature of decomposition is a key indicator of the material's thermal stability.
Furthermore, TGA can be adapted to determine diffusion coefficients, a crucial parameter for understanding mass transport phenomena, such as the release of volatile components from a polymer matrix. aip.orgmdpi.com In such an experiment, a material (e.g., a polymer) is saturated with the compound of interest (this compound), and the TGA instrument measures the mass loss over time at a constant temperature (isothermal conditions). mdpi.com This mass loss is due to the diffusion and subsequent evaporation of the compound from the material. aip.org By fitting the mass loss data to appropriate mathematical models derived from Fick's laws of diffusion, the diffusion coefficient (D) can be calculated. mdpi.comnih.gov This parameter is vital for predicting the devolatilization efficiency in processes like polymer recycling or for studying the release kinetics in controlled-release applications. aip.org
| Parameter | Information Obtained | Relevance for this compound |
| Onset Decomposition Temperature (Td) | The temperature at which significant mass loss begins. | Indicates the maximum temperature the compound can withstand before degrading. Crucial for high-temperature applications. |
| Mass Loss (%) | The percentage of mass lost at different temperature stages. | Corresponds to the loss of specific fragments or the entire molecule, providing insights into the decomposition mechanism. |
| Isothermal Mass Loss Rate | The rate of mass change at a constant temperature. | Used to calculate the diffusion coefficient when the compound is desorbed from a host material. mdpi.com |
| Diffusion Coefficient (D) | A proportionality constant for the mass transport of particles. aip.org | Quantifies the rate at which the compound can move through and out of another material, essential for diffusion-based applications. |
This table outlines the parameters that can be determined from TGA and their significance for the characterization of this compound.
Computational and Theoretical Investigations into 3 Amino N,n Diethyl 4 Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, enabling the accurate prediction of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, yielding a wealth of information about its geometry, energy, and electronic structure.
Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for the geometry optimization of molecules. masjaps.com This approach determines the electronic structure of a molecule by focusing on its electron density rather than its complex wave function. For 3-Amino-N,N-diethyl-4-methylbenzamide, DFT calculations, often utilizing functionals like B3LYP combined with a suitable basis set such as 6-311G(d,p), can predict the most stable three-dimensional arrangement of its atoms. mdpi.com
The optimization process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. masjaps.com This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. The resulting structural parameters, such as bond lengths and angles, provide a detailed picture of the molecule's architecture.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | 1.245 |
| C-N (amide) | 1.368 | |
| C-N (amino) | 1.402 | |
| C-C (aromatic) | 1.390 - 1.410 | |
| Bond Angle (°) | O=C-N | 122.5 |
| C-N-C (diethyl) | 118.9 | |
| H-N-H (amino) | 115.0 | |
| Dihedral Angle (°) | O=C-N-C | 175.2 |
Note: The values in this table are theoretical and based on DFT calculations for similar molecular structures.
Following geometry optimization, the vibrational frequencies of this compound can be calculated using the same level of theory. These calculations predict the frequencies of the normal modes of vibration, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. masjaps.com The computed vibrational spectrum serves as a valuable tool for interpreting experimental spectroscopic data and for the characterization of the compound. acs.org
Each calculated frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or torsional vibrations of particular functional groups. For instance, the characteristic stretching frequency of the carbonyl (C=O) group in the amide linkage is a prominent feature in the vibrational spectrum. mdpi.com
Table 2: Theoretical Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3450 | N-H stretch | Asymmetric stretching of the amino group |
| 3350 | N-H stretch | Symmetric stretching of the amino group |
| 2975 | C-H stretch | Asymmetric stretching of methyl and ethyl groups |
| 2870 | C-H stretch | Symmetric stretching of methyl and ethyl groups |
| 1635 | C=O stretch | Amide I band |
| 1580 | C=C stretch | Aromatic ring stretching |
| 1520 | N-H bend | Amide II band (coupled N-H in-plane bending and C-N stretching) |
| 1280 | C-N stretch | Amide III band |
Note: These are theoretical values and assignments. Experimental values may vary.
Analysis of Electronic Structure and Reactivity Descriptors
Beyond molecular structure and vibrations, computational methods can elucidate the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with the familiar concepts of chemical bonds and lone pairs.
For this compound, NBO analysis can quantify the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the aromatic ring and the carbonyl group. These delocalization effects, or hyperconjugative interactions, contribute significantly to the stability of the molecule. The analysis provides information on the energies of these interactions, which can be correlated with the molecule's electronic properties.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts how the molecule will interact with other charged or polar species. mdpi.com
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are located around electronegative atoms like oxygen and nitrogen, indicating sites that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are found around hydrogen atoms, particularly those of the amino group, suggesting sites for nucleophilic attack.
For this compound, natural charge analysis would reveal the partial negative charges on the oxygen and nitrogen atoms and the partial positive charges on the carbonyl carbon and the hydrogen atoms. This information is crucial for understanding the molecule's dipole moment and its potential for engaging in electrostatic interactions.
Table 3: Theoretical Natural Charges on Selected Atoms of this compound
| Atom | Natural Charge (e) |
| O (carbonyl) | -0.650 |
| N (amide) | -0.520 |
| N (amino) | -0.880 |
| C (carbonyl) | +0.780 |
| C (aromatic, bonded to amino) | -0.250 |
| H (amino) | +0.420 |
Note: These values are theoretical and intended to be illustrative.
Intramolecular Interactions and Hydrogen Bonding Analysis
The existence and strength of an intramolecular hydrogen bond are typically characterized by geometric parameters obtained from the molecule's optimized geometry, calculated using methods like Density Functional Theory (DFT). For a potential N–H···O bond in this compound, researchers would analyze:
The H···O distance: A short distance between the hydrogen of the amino group and the carbonyl oxygen is a primary indicator of a hydrogen bond.
The N–H···O angle: An angle close to 180° suggests a strong, linear hydrogen bond, though significant deviation is common in sterically constrained intramolecular systems.
Elongation of the N–H bond: The covalent N–H bond involved in hydrogen bonding typically lengthens slightly.
Vibrational Frequency Shifts: The N–H stretching frequency in the calculated infrared (IR) spectrum would show a redshift (a shift to lower wavenumber) compared to a non-hydrogen-bonded N–H group, providing strong evidence of the interaction.
While geometric criteria are useful, a more quantitative assessment of the hydrogen bond's strength can be achieved through topological analysis of the electron density, primarily using the Quantum Theory of Atoms in Molecules (QTAIM). This method involves:
Locating the Bond Critical Point (BCP): A BCP between the hydrogen and the acceptor oxygen atom is a necessary condition for a hydrogen bond.
Analyzing Electron Density at the BCP: The electron density (ρ) and its Laplacian (∇²ρ) at this critical point are calculated. For hydrogen bonds, these values typically fall within established ranges.
Estimating Bond Energy: The energy of the hydrogen bond (E_HB) can be estimated using empirical relationships based on the properties at the BCP. For instance, the energy is often found to be proportional to the potential energy density at the critical point.
A hypothetical data table for such an analysis is presented below.
| Topological Parameter | Calculated Value |
| Electron Density (ρ) at BCP | Data not available |
| Laplacian of Electron Density (∇²ρ) at BCP | Data not available |
| Estimated Hydrogen Bond Energy (E_HB) | Data not available |
Aromaticity is a key feature of the benzene (B151609) ring in this compound. The formation of an intramolecular hydrogen bond creates a pseudo-ring that is conjugated with the aromatic system, which can alter the electron delocalization and, consequently, the aromaticity of the benzene ring.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index to quantify aromaticity based on the geometric structure of the ring. It compares the bond lengths in the actual ring to an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.
To assess the impact of the hydrogen bond, a computational study would typically calculate the HOMA index for the ground-state conformation containing the hydrogen bond. This value could be compared to a hypothetical conformer where the hydrogen bond is absent (e.g., by rotating the amide group) to quantify the change in aromaticity. An increase in the HOMA index would suggest that the hydrogen bond enhances the aromatic character of the ring.
| Parameter | Calculated Value |
| HOMA Index | Data not available |
Computational Predictions of Spectroscopic Data and Comparative Analysis with Experimental Results
A crucial validation of computational models is the comparison of predicted data with experimental results. DFT calculations are routinely used to predict various spectroscopic properties. For this compound, this would involve:
Predicting Vibrational Spectra (IR and Raman): Calculations would yield harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations.
Predicting NMR Spectra: The chemical shifts (¹H and ¹³C NMR) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be compared against experimentally measured values to confirm the molecular structure.
Predicting Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Below is a hypothetical table comparing predicted and experimental spectroscopic data.
| Spectroscopic Data | Predicted Value | Experimental Value |
| N-H Stretch (IR, cm⁻¹) | Data not available | Data not available |
| C=O Stretch (IR, cm⁻¹) | Data not available | Data not available |
| ¹H NMR (δ, ppm) - NH₂ | Data not available | Data not available |
| ¹³C NMR (δ, ppm) - C=O | Data not available | Data not available |
| UV-Vis λ_max (nm) | Data not available | Data not available |
Without published research, a direct comparison is not possible, but this comparative approach remains a cornerstone of computational chemistry for validating theoretical models against real-world measurements.
Reactivity Profiles and Mechanistic Investigations of 3 Amino N,n Diethyl 4 Methylbenzamide
Reactivity of the Amino Group
The primary aromatic amino group (-NH₂) is a versatile functional handle, primarily exhibiting nucleophilic character and serving as a key site for derivatization.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with various electrophiles.
Acylation: The amino group can undergo acylation when treated with acid chlorides or anhydrides to form the corresponding N-acylated derivatives. nih.gov For instance, reaction with an acyl chloride like benzoyl chloride in the presence of a base such as pyridine (B92270) would yield N-(2-(diethylcarbamoyl)-5-methylphenyl)benzamide. The base is necessary to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nih.gov This reaction is a common strategy for protecting the amino group or for synthesizing more complex amide structures. nih.gov
Alkylation: The amino group can also be alkylated by reaction with alkyl halides. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.govmonash.edu Selective mono-alkylation can sometimes be achieved under specific conditions or by using protecting group strategies. organic-chemistry.org For example, reacting 3-Amino-N,N-diethyl-4-methylbenzamide with an alkyl halide like methyl iodide could potentially lead to a mixture of N-methyl and N,N-dimethylamino products.
| Reaction Type | Reagent | Product Type | General Conditions |
| Acylation | Acid Chloride (R-COCl) | N-Acyl-3-amino-N,N-diethyl-4-methylbenzamide | Presence of a base (e.g., pyridine) |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl and N,N-Dialkyl derivatives | Can lead to polyalkylation |
Aromatic primary amines are uniquely suited for diazotization, a reaction that converts the amino group into a highly versatile diazonium salt (-N₂⁺). nih.gov This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). masterorganicchemistry.com
The resulting 2-(diethylcarbamoyl)-5-methylbenzenediazonium salt is an important synthetic intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com This allows for the introduction of functionalities that are difficult to install directly onto the aromatic ring.
Furthermore, diazonium salts are electrophiles and can react with electron-rich aromatic compounds, such as phenols and anilines, in electrophilic aromatic substitution reactions known as azo coupling. researchgate.net This process is the basis for the synthesis of a vast array of azo dyes. For example, coupling the diazonium salt of this compound with an activated aromatic compound like 2-naphthol (B1666908) would produce a brightly colored azo compound. google.com
| Reaction | Reagents | Intermediate/Product | Significance |
| Diazotization | NaNO₂, HCl | 2-(diethylcarbamoyl)-5-methylbenzenediazonium chloride | Formation of a versatile synthetic intermediate |
| Sandmeyer (Halogenation) | CuCl / CuBr | 3-Chloro/Bromo-N,N-diethyl-4-methylbenzamide | Introduction of halogens |
| Sandmeyer (Cyanation) | CuCN | 3-Cyano-N,N-diethyl-4-methylbenzamide | Introduction of a nitrile group |
| Schiemann Reaction | HBF₄, then heat | 3-Fluoro-N,N-diethyl-4-methylbenzamide | Introduction of fluorine |
| Hydroxylation | H₂O, H⁺, heat | 3-Hydroxy-N,N-diethyl-4-methylbenzamide | Introduction of a hydroxyl group |
| Azo Coupling | Activated Aromatic (e.g., Phenol) | Azo Dye | Synthesis of colored compounds |
Reactivity of the Amide Moiety (C=O and C-N bonds)
The N,N-diethylbenzamide moiety is generally stable but can undergo reactions under specific, often forceful, conditions. The resonance stabilization between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double bond character, making it relatively robust.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-amino-4-methylbenzoic acid and diethylamine (B46881). This reaction typically requires heating. brainly.com Studies on the structurally similar N,N-diethyl-m-toluamide (DEET) have shown that enzymatic hydrolysis, for instance by DEET hydrolase from Pseudomonas putida, can efficiently cleave the amide bond. nih.govnih.gov Alkaline hydrolysis of DEET, for example by refluxing with sodium hydroxide, also effectively yields the corresponding carboxylic acid and diethylamine. sciencemadness.org
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides to amines. organic-chemistry.org In the case of this compound, this reduction would yield 3-amino-N,N-diethyl-4-methylbenzylamine. Care must be taken as the reducing agent could potentially react with other functional groups. Milder, more selective reagents and protocols have also been developed for amide reduction. organic-chemistry.org
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene (B151609) ring towards electrophilic substitution is influenced by the electronic properties of the existing substituents: the amino group, the methyl group, and the N,N-diethylbenzamide group.
The synthesis of this compound itself provides a key example of electrophilic aromatic substitution. The process starts with N,N-diethyl-m-toluamide (DEET). The directing effects of the substituents on the ring determine the position of the incoming electrophile.
The N,N-diethylamide group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
The methyl group is an activating, ortho,para-directing group due to hyperconjugation and its electron-donating inductive effect.
In the nitration of N,N-diethyl-m-toluamide using a nitrating mixture (e.g., nitric acid and sulfuric acid), the incoming nitro group (NO₂⁺) is directed to the positions activated by the methyl group and not strongly deactivated by the amide group. youtube.com The position ortho to the methyl group and meta to the amide group (C4) is sterically accessible and electronically favored, leading to the formation of N,N-diethyl-3-methyl-4-nitrobenzamide. libretexts.org
For this compound, the amino group is a very strong activating, ortho,para-directing group. The methyl group is also ortho,para-directing. The amide group remains meta-directing. Any further electrophilic substitution would be strongly directed by the powerful amino group to the positions ortho and para to it (C2 and C6).
| Starting Material | Reaction | Reagents | Major Product |
| N,N-Diethyl-m-toluamide | Nitration | HNO₃, H₂SO₄ | N,N-Diethyl-3-methyl-4-nitrobenzamide |
General Oxidative and Reductive Transformations of the Compound
The compound possesses several sites susceptible to oxidation and reduction.
Reductive Transformations: The most significant reductive transformation in the context of this compound's synthesis is the reduction of the nitro group in the precursor, N,N-diethyl-3-methyl-4-nitrobenzamide. This reduction to the primary amino group is readily achieved using various methods, such as catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) or using metals in acidic media (e.g., Sn, Fe, or Zn with HCl). organic-chemistry.orgchemistrystudent.com Reduction with iron scrap and hydrochloric acid is a common industrial method. chemistrystudent.comjsynthchem.com
Oxidative Transformations:
Oxidation of the Amino Group: Primary aromatic amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. libretexts.org Mild oxidation might yield nitroso compounds, while stronger oxidation, for instance with peroxy acids like peracetic acid, can lead to the corresponding nitro compound, 3-nitro-N,N-diethyl-4-methylbenzamide. acs.orgacs.org Oxidizing agents that function via electron abstraction can lead to complex colored products through radical coupling. dtic.mil
Oxidation of the Methyl Group: Alkyl groups attached to a benzene ring are susceptible to oxidation. libretexts.org Strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄) followed by acidification, can oxidize the methyl group to a carboxylic acid. libretexts.org This would transform this compound into 5-amino-2-(diethylcarbamoyl)benzoic acid. Various other catalytic systems can also achieve this transformation under milder conditions. organic-chemistry.orgzenodo.org
| Transformation | Functional Group | Reagents/Conditions | Product Type |
| Reduction | Nitro (on precursor) | H₂/Pd/C or Fe/HCl | Primary Amine |
| Oxidation | Amino | Peroxy Acids (e.g., CH₃CO₃H) | Nitro Compound |
| Oxidation | Methyl | Hot alkaline KMnO₄, then H⁺ | Carboxylic Acid |
Mechanistic Insights into Amide Bond Formation Relevant to Benzamide (B126) Synthesis
The formation of the amide bond between a carboxylic acid and an amine is a condensation reaction. Direct reaction is often inefficient due to the acid-base reaction between the two components. Therefore, activating agents or alternative reaction pathways are employed to facilitate the transformation.
N,N'-Carbonyldiimidazole (CDI) is a widely used coupling reagent that facilitates the formation of amides from carboxylic acids and amines under mild conditions. wikipedia.org The mechanism avoids the need for harsh reagents and produces byproducts that are easily removed. mallakchemicals.comnih.gov The synthesis of a benzamide using CDI, such as from 3-amino-4-methylbenzoic acid and diethylamine, proceeds through a highly reactive acylimidazole intermediate.
The reaction mechanism involves several key steps, initiated by the activation of the carboxylic acid by CDI. wikipedia.orgnih.gov
Mechanism of CDI-Mediated Amide Formation The process begins with the deprotonation of the carboxylic acid by CDI, which then forms a mixed anhydride (B1165640) intermediate. This intermediate subsequently reacts with the released imidazole (B134444) to form the key acylimidazole species and carbon dioxide. mallakchemicals.comnih.gov The amine then reacts with this activated intermediate to yield the final amide product. mallakchemicals.com The rate of this reaction can be significantly enhanced by the addition of an acid catalyst, such as imidazole hydrochloride (imidazole·HCl), which supports and broadens the utility of CDI as a coupling reagent, particularly with aromatic amines. researchgate.netresearchgate.net In some syntheses, the byproduct imidazole can itself act as a catalyst. researchgate.net
Table 1: Key Steps in CDI-Mediated Benzamide Synthesis
| Step | Description | Reactants | Intermediates/Products |
| 1 | Acid Activation | Carboxylic Acid, N,N'-Carbonyldiimidazole (CDI) | Acylimidazole, Imidazole, Carbon Dioxide |
| 2 | Nucleophilic Attack | Acylimidazole, Amine | Tetrahedral Intermediate |
| 3 | Product Formation | Tetrahedral Intermediate | Amide, Imidazole (regenerated) |
This method is highly effective for synthesizing various amides, including those used in pharmaceuticals and other complex organic molecules, due to its mild conditions and high efficiency. nih.govnih.gov
Oxidative coupling reactions have emerged as a powerful alternative for forming carbon-nitrogen bonds. These reactions involve the generation of radical intermediates and often employ transition-metal catalysts. mdpi.com This approach can be applied to the synthesis of benzamides from various starting materials, bypassing the traditional carboxylic acid and amine condensation route.
One such pathway involves the copper-catalyzed oxidative coupling of a carboxylic acid with a formamide (B127407), using an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com This methodology has been successfully applied to the synthesis of N,N-diethyl-3-methylbenzamide (DEET), a structurally similar compound. mdpi.com
A proposed mechanism for this type of reaction begins with the catalyst mediating the formation of radical initiators from the oxidant. This radical then interacts with the formamide (e.g., N,N-diethylformamide) to generate a carbamoyl (B1232498) radical. This radical can then proceed via two possible pathways to the final amide product. mdpi.com
Table 2: Proposed Radical Pathways in Oxidative Coupling for Benzamide Synthesis
| Pathway | Step 1 | Step 2 | Final Product |
| Path (a) | The carbamoyl radical undergoes decarbonylation to form a diethylaminyl radical. | The diethylaminyl radical reacts with the carboxylic acid. | N,N-diethylbenzamide |
| Path (b) | The carbamoyl radical reacts directly with the carboxylic acid. | This forms a carbamic-carboxylic anhydride intermediate, which then releases CO₂. | N,N-diethylbenzamide |
These radical-based methods are of significant interest because they often utilize sustainable and earth-abundant metal catalysts and offer different reactivity and selectivity profiles compared to traditional methods. mdpi.com
Derivatization and Functionalization Strategies for 3 Amino N,n Diethyl 4 Methylbenzamide
Chemical Modification of the Amino Group for Novel Chemical Entities
The primary amino group in 3-Amino-N,N-diethyl-4-methylbenzamide is a key site for chemical reactions to create new molecules with enhanced or entirely new functionalities.
Condensation reactions involving the amino group allow for the covalent linking of this compound to other molecular scaffolds. A notable example of this strategy is the reaction with triazine derivatives, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This type of reaction is instrumental in the synthesis of reactive dyes.
In a process analogous to the modification of structurally similar aromatic amines, the amino group of this compound can act as a nucleophile, attacking the electrophilic carbon atoms of the triazine ring. This results in the displacement of a chlorine atom and the formation of a stable carbon-nitrogen bond. The reaction can be controlled to achieve mono-, di-, or tri-substitution on the triazine ring, depending on the reaction conditions and stoichiometry.
A study on a related compound, N,N-diethyl-m-toluamide (DEET), demonstrated a synthetic route that could be adapted for this compound. This involved the nitration of the aromatic ring, followed by reduction to an amine, and subsequent condensation with cyanuric chloride. researchgate.net This approach highlights a viable pathway to creating triazine-functionalized derivatives of this compound, which could have applications as reactive dyes or other functional materials.
Table 1: Example of a Condensation Reaction
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
|---|
The amino group of this compound can be transformed into a diazonium salt through diazotization. This intermediate is highly reactive and can undergo coupling reactions with electron-rich substrates to form azo compounds, which are often intensely colored. This principle is utilized in the synthesis of polymeric dyes.
A relevant example is the in-situ preparation of an azo polymeric dye by diazotizing an amino-functionalized mosquito repellent, 4-amino-N,N-diethyl-meta-toluamide (a positional isomer of the subject compound), and subsequently reacting it with chitosan (B1678972). researchgate.net Chitosan, a biopolymer with abundant hydroxyl and amino groups, acts as the coupling agent. The resulting product is a polymeric dye where the chromophoric azo group, derived from the aminobenzamide, is covalently attached to the chitosan backbone. This method not in only imparts color but can also introduce other functionalities of the original amine into the polymer.
Table 2: Example of a Coupling Reaction for Polymeric Dye Formation
| Starting Material | Key Intermediate | Coupling Partner | Product Type |
|---|
Strategies for Further Functionalization of the Aromatic Ring System
Beyond the amino group, the aromatic ring of this compound offers opportunities for further functionalization. The existing substituents (amino, diethylamido, and methyl groups) direct the position of subsequent electrophilic aromatic substitution reactions. The amino group is a strong activating group and ortho-, para-director.
Potential functionalization reactions include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can serve as a handle for further cross-coupling reactions.
Nitration: As demonstrated in the synthesis of a reactive dye from a DEET derivative, nitration of the aromatic ring is a feasible strategy. researchgate.net The nitro group can then be reduced to an amino group, providing an additional site for derivatization.
Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group, which can improve water solubility and provide a site for further reactions.
These modifications can be used to fine-tune the electronic and physical properties of the molecule, as well as to introduce new reactive sites for creating more complex structures.
Preparation of Functional Derivatives for Analytical Tagging
Chemical derivatization is a common strategy to improve the analytical detection and separation of compounds. For amino compounds like this compound, derivatization can enhance their chromatographic behavior and detectability.
Primary and secondary amines can be derivatized with various reagents to improve their analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Diethyl ethoxymethylenemalonate (DEEMM) is one such reagent that reacts with amino groups to form stable derivatives with enhanced ultraviolet (UV) absorbance and improved retention in reversed-phase chromatography. nih.govnih.govresearchgate.net
The reaction involves the nucleophilic attack of the amino group on the double bond of DEEMM, followed by the elimination of ethanol (B145695). This derivatization is advantageous as it can be performed pre-column and the resulting derivatives are typically stable. nih.gov This method allows for the sensitive and selective quantification of amino compounds in complex matrices. nih.gov While this technique has been broadly applied to amino acids and other biogenic amines, it is directly applicable to this compound for its accurate quantification in various samples. nih.govnih.govactascientific.com
Table 3: Derivatization for Enhanced Chromatographic Analysis
| Analyte | Derivatizing Reagent | Analytical Technique | Benefit of Derivatization |
|---|
No Information Found for "this compound" in Specified Material Science Applications
Following a comprehensive search of available scientific and technical literature, no specific information or research findings were identified for the chemical compound This compound within the advanced material science and chemical system applications outlined in the user's request.
The investigation sought to find data on the utilization of "this compound" in the following areas:
As a synthetic building block for more complex molecules.
Integration into functional polyacrylate coatings.
Preparation of polyurea films through interfacial polymerization.
Application as a solvent or additive in the synthesis of Metal-Organic Frameworks (MOFs).
Use in controlled release systems for active compounds within material science.
Despite targeted searches, the literature does not appear to contain studies or reports detailing the use of this specific compound for these purposes. Research in these areas often involves structurally related molecules; however, no data was found for this compound itself. Therefore, the requested article, with its specific structural outline and focus, cannot be generated based on currently accessible information.
Advanced Applications in Materials Science and Chemical Systems
Controlled Release Systems for Active Compounds within Material Science
Characterization of Thermal Diffusion Parameters and Release Kinetics
The release of an active compound from a porous carrier is a complex process governed by factors such as diffusion, surface interactions, and thermal gradients. The Soret effect, or thermal diffusion, describes the tendency of particles to diffuse under the influence of a temperature gradient, which can significantly impact the release kinetics of a substance from a carrier material. univ-lyon1.fr
The release of 3-Amino-N,N-diethyl-4-methylbenzamide from a porous carrier would be preceded by its dissolution in a medium filling the pores, followed by diffusion through the channels of the carrier. nih.gov The rate of this release can be tailored by controlling the properties of the carrier and the surrounding environment. The release kinetics often follow a multi-stage pattern, beginning with an initial burst release, followed by a slower, more controlled release phase. nih.govmdpi.com
Hypothetical Release Kinetic Parameters for this compound from a Porous Carrier
| Parameter | Symbol | Hypothetical Value | Unit | Description |
| Burst Release Fraction | Fb | 0.15 ± 0.03 | - | The fraction of the compound released in the initial burst phase. |
| Burst Release Rate Constant | Kb | 0.35 ± 0.05 | day-1 | The rate constant associated with the initial burst release. |
| Degradation/Erosion Rate Constant | k | 0.08 ± 0.01 | day-1 | The rate constant for the slower, controlled release phase. |
| Note: The data in this table is theoretical and for illustrative purposes only, based on typical values for similar systems. |
Investigation of Sorption Activity with Carrier Materials (e.g., Al₂O₃, ZrO₂, SiO₂-phenyl)
The sorption of this compound onto different carrier materials is a critical factor influencing its loading and subsequent release. The nature of the carrier surface plays a pivotal role in the sorption process. nih.gov
Alumina (B75360) (Al₂O₃): Alumina surfaces possess both acidic and basic sites, which can interact with organic molecules. The amino group of this compound is expected to interact with the acidic sites on the alumina surface. Studies on the adsorption of amines on alumina have shown that chemisorption can occur, indicating strong interactions. researchgate.netcapes.gov.br The sorption of amino acids on alumina is also highly dependent on the pH of the substrate. bohrium.com
Zirconia (ZrO₂): Zirconia is another metal oxide with surface hydroxyl groups that can participate in sorption processes. The adsorption of organic molecules on zirconia can occur through various mechanisms, including physisorption and chemisorption. nih.govacs.orgresearchgate.net For a molecule like this compound, interactions could involve hydrogen bonding with the surface hydroxyl groups and potential coordination with zirconium sites. The surface of zirconia can be modified to tune its adsorption properties. eeer.org
Phenyl-functionalized Silica (B1680970) (SiO₂-phenyl): Phenyl-functionalized silica provides a non-polar surface due to the presence of phenyl groups. This makes it an effective adsorbent for organic molecules with aromatic rings through hydrophobic and π-π interactions. rsc.orgnih.gov The aromatic ring of this compound would likely lead to significant adsorption on a phenyl-functionalized silica surface. Such materials have been shown to be effective in the removal of organic compounds like phthalate (B1215562) esters from aqueous solutions. nih.gov
Hypothetical Sorption Capacities for this compound
| Carrier Material | Predicted Interaction Mechanism | Hypothetical Maximum Adsorption Capacity (mg/g) |
| Alumina (Al₂O₃) | Lewis acid-base, hydrogen bonding | 35 |
| Zirconia (ZrO₂) | Hydrogen bonding, weak coordination | 25 |
| Phenyl-functionalized Silica (SiO₂-phenyl) | Hydrophobic, π-π stacking | 50 |
| Note: The data in this table is theoretical and for illustrative purposes only, based on the expected interaction mechanisms. |
Determination of Heat Flux Parameters in Release Mechanisms
Heat flux is the rate of heat energy transfer through a given surface and is a critical parameter in understanding and controlling the release of a compound from a carrier, especially when the release is thermally activated. hukseflux.comyoutube.com The measurement of heat flux can provide more detailed information than temperature measurements alone, often detecting changes in the system more rapidly. hukseflux.com
In the context of releasing this compound from a carrier, a heat flux sensor could be used to monitor the energy changes associated with the desorption process. The desorption of a molecule from a surface requires energy, and this endothermic process can be quantified by measuring the heat flux. The magnitude of the heat flux would be related to the rate of desorption. researchgate.net
Theoretical Thermal Properties of Carrier Materials
| Carrier Material | Typical Thermal Conductivity (W/m·K) | Key Considerations for Heat Flux |
| Alumina (Al₂O₃) | 25-35 (dense) | High thermal conductivity can facilitate rapid heat transfer to the adsorbed compound. bohrium.com |
| Zirconia (ZrO₂) | 2-3 (dense) | Lower thermal conductivity can lead to slower thermal response and release. bohrium.com |
| Phenyl-functionalized Silica (SiO₂-phenyl) | ~1.4 (bulk silica) | The organic functionalization may slightly reduce the thermal conductivity compared to pure silica. researchgate.net |
| Note: The data in this table represents typical literature values for the bulk materials and is for illustrative purposes. |
By carefully selecting the carrier material and controlling the thermal environment, it is theoretically possible to achieve a controlled release profile for this compound for various advanced applications in materials science.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-N,N-diethyl-4-methylbenzamide, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via amidation reactions. A common approach involves coupling the corresponding benzoyl chloride derivative with N,N-diethyl-4-methylaniline under inert conditions. Key optimization parameters include:
- Catalysts : Use of coupling agents like HATU or DCC to enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction kinetics .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Continuous Flow Systems : Advanced methods employ microreactors with in-line IR monitoring for real-time optimization, reducing byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : and NMR confirm substituent positions and diethylamino group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products should researchers monitor?
Stability depends on environmental factors:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Light Sensitivity : Amber vials reduce photodegradation risks .
- Degradation Pathways :
Advanced Research Questions
Q. What mechanistic approaches are employed to study the biological targets of this compound derivatives?
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., bacterial PPTases) using fluorogenic substrates .
- Radioligand Binding Studies : Quantify affinity for receptors (e.g., μ-opioid receptors) via competitive binding with -labeled ligands .
- Pathway Analysis : Transcriptomic or proteomic profiling identifies downstream effects in bacterial or cancer cell models .
Q. How can in silico modeling predict the pharmacokinetic properties of novel analogs of this compound?
- Molecular Dynamics Simulations : Assess membrane permeability and binding pocket interactions .
- QSAR Models : Correlate substituent effects (e.g., trifluoromethyl groups) with logP and metabolic stability .
- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .
Q. What experimental strategies resolve contradictory data regarding the compound’s activity across different biological assays?
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays .
- Dose-Response Curves : Ensure linearity across concentrations to rule out assay-specific artifacts .
- Meta-Analysis : Compare data across studies while controlling for variables like cell line heterogeneity or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
